3-amino-6-methoxy-1H-indole-2-carbohydrazide
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Overview
Description
“3-amino-6-methoxy-1H-indole-2-carbohydrazide” is a chemical compound with the molecular formula C10H12N4O2 . It has an average mass of 220.228 Da and a monoisotopic mass of 220.096024 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . The exact structure can be found in databases like ChemSpider .Scientific Research Applications
Blood Platelet Antiaggregation Activity
- Synthesis of 3-Amino-5H-1,2,3-Triazino[5,4-b]indol-4-one Derivatives: Research by Monge et al. (1991) involved synthesizing derivatives of 3-aminoindole-2-carbohydrazide, demonstrating blood platelet antiaggregation activity (Monge, Aldana, Arraras, & Fernández‐Álvarez, 1991).
Antineoplastic Activity
- Indolyl-Oxadiazole and Triazole Derivatives: Farghaly et al. (2012) synthesized indolyl-1,3,4-oxadiazole and indolyl-1,2,4-triazole derivatives, showing potential antineoplastic activity (Farghaly, Haider, & Lee, 2012).
Anti-Tumor Activity Against Hepatocellular Carcinoma
- Quinoline-Indole-Schiff Base Derivatives: A study by Li et al. (2021) synthesized 5-substituted 1H-indole-2-carbohydrazide derivatives, finding significant anti-tumor effects against hepatocellular carcinoma (Li et al., 2021).
Antioxidant and Antimicrobial Properties
- Thiazolidinone, Azetidinone Encompassing Indolylthienopyrimidines: Saundane et al. (2012) developed compounds with promising antioxidant and antimicrobial activities (Saundane, Yarlakatti, Walmik, & KATKARf, 2012).
Corrosion Protection
- Carbohydrazide-Pyrazole Compounds for Mild Steel Corrosion Protection: Paul, Yadav, and Obot (2020) investigated the efficiency of synthesized carbohydrazide-pyrazole compounds in protecting mild steel from corrosion (Paul, Yadav, & Obot, 2020).
Treatment of Alzheimer's Disease
- Serotonin 6 (5-HT6) Receptor Antagonist: Nirogi et al. (2017) identified a novel compound with high affinity for the 5-HT6 receptor, showing potential for treating cognitive disorders like Alzheimer's disease (Nirogi et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 3-amino-6-methoxy-1H-indole-2-carbohydrazide It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
The specific mode of action of This compound Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The biochemical pathways affected by This compound Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to the diverse biological activities mentioned above .
Result of Action
The molecular and cellular effects of This compound Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound’s action could result in a variety of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 3-amino-6-methoxy-1H-indole-2-carbohydrazide, have been found to interact with multiple receptors, contributing to their diverse biological activities . These compounds have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-amino-6-methoxy-1H-indole-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-16-5-2-3-6-7(4-5)13-9(8(6)11)10(15)14-12/h2-4,13H,11-12H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSAJTRQPOROJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2)C(=O)NN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328063 |
Source
|
Record name | 3-amino-6-methoxy-1H-indole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26725711 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
843621-55-6 |
Source
|
Record name | 3-amino-6-methoxy-1H-indole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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